molecular formula C18H14N2O2 B6574833 3-(2-oxo-2-phenylethyl)-6-phenyl-3,4-dihydropyrimidin-4-one CAS No. 1171097-59-8

3-(2-oxo-2-phenylethyl)-6-phenyl-3,4-dihydropyrimidin-4-one

Cat. No.: B6574833
CAS No.: 1171097-59-8
M. Wt: 290.3 g/mol
InChI Key: KKUXQJKQEACJSS-UHFFFAOYSA-N
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Description

3-(2-oxo-2-phenylethyl)-6-phenyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound that belongs to the class of dihydropyrimidinones. This compound is characterized by its unique structure, which includes a dihydropyrimidinone ring substituted with phenyl groups at the 3 and 6 positions and an oxo-phenylethyl group at the 2 position. It has garnered interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxo-2-phenylethyl)-6-phenyl-3,4-dihydropyrimidin-4-one can be achieved through multicomponent reactions, which are known for their efficiency and high atom economy. One common method involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one under tandem Knoevenagel–Michael conditions . This method is advantageous due to its operational simplicity and the avoidance of complex purification steps.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and sustainable synthesis can be applied. Multicomponent reactions, such as the one mentioned above, are particularly suitable for industrial applications due to their efficiency, reduced waste, and minimal use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3-(2-oxo-2-phenylethyl)-6-phenyl-3,4-dihydropyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the dihydropyrimidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include quinazolinone derivatives, dihydro derivatives, and various substituted dihydropyrimidinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to evaluate its efficacy as a therapeutic agent for various diseases.

    Industry: Its chemical reactivity makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(2-oxo-2-phenylethyl)-6-phenyl-3,4-dihydropyrimidin-4-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinones: These compounds share a similar core structure and exhibit comparable biological activities.

    Barbiturates: Structurally related to dihydropyrimidinones, barbiturates are known for their sedative and hypnotic effects.

    Pyrimidinones: These compounds also contain a pyrimidine ring and are studied for their diverse pharmacological properties.

Uniqueness

3-(2-oxo-2-phenylethyl)-6-phenyl-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

IUPAC Name

3-phenacyl-6-phenylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c21-17(15-9-5-2-6-10-15)12-20-13-19-16(11-18(20)22)14-7-3-1-4-8-14/h1-11,13H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUXQJKQEACJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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